Cas no 81153-64-2 (Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate structure
81153-64-2 structure
Product Name:Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
N.o CAS:81153-64-2
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD00221427
CID:986435
PubChem ID:10900438
Update Time:2024-10-27

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
    • ETHYL 5-METHYL-1-PHENYLPYRAZOLE-3-CARBOXYLATE
    • 5-METHYL-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • 3-ethoxycarbonyl-1-phenyl-5-methylpyrazole
    • 5-Methyl-1-phenyl-1H-pyrazol-3-carbonsaeure-aethylester
    • 5-methyl-1-phenyl-pyrazole-3-carboxylic acid ethyl ester
    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (ACI)
    • Pyrazole-3-carboxylic acid, 5-methyl-1-phenyl-, ethyl ester (6CI)
    • 3-Ethoxycarbonyl-5-methyl-1-phenylpyrazole
    • CS-0455879
    • YBPIMHCENGHGMJ-UHFFFAOYSA-N
    • DB-075739
    • F30035
    • AKOS015842431
    • SCHEMBL3299372
    • AG-664/25003397
    • MFCD00221427
    • AS-48254
    • 5-methyl-1-phenylpyrazole 3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-phenyl-, ethyl ester
    • ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate
    • Ethyl 5-methyl-1-phenyl-pyrazole-3-carboxylate
    • 81153-64-2
    • DTXSID00447719
    • MDL: MFCD00221427
    • Inchi: 1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
    • Chave InChI: YBPIMHCENGHGMJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)N(C2C=CC=CC=2)N=1)OCC

Propriedades Computadas

  • Massa Exacta: 230.10600
  • Massa monoisotópica: 230.105527694g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 264
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 44.1Ų

Propriedades Experimentais

  • Densidade: 1.13
  • Ponto de Fusão: 128 - 130°C
  • Ponto de ebulição: 128-130°C/2.25mm
  • Índice de Refracção: 1.568
  • PSA: 44.12000
  • LogP: 2.35740

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Informações de segurança

  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933199090
  • Dados aduaneiros:

    中国海关编码:

    2933199090

    概述:

    2933199090. 其他结构上有非稠合吡唑环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Sulfuric acid ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
New one-pot, efficient, and regioselective method for the synthesis of 3-trifluoromethyl-1H-1-phenylpyrazoles and alkyl 3-carboxylate analogs
Bonacorso, Helio G.; et al, Tetrahedron Letters, 2012, 53(41), 5488-5491

Método de produção 2

Condições de reacção
1.1 Solvents: Ethanol ;  rt; 2 h, reflux
Referência
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors
Xu, Xue; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 525-528

Método de produção 3

Condições de reacção
1.1 Solvents: Chloroform-d ;  2 h, 100 °C
Referência
Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds
Persson, Tobias; et al, Organic Letters, 2006, 8(15), 3219-3222

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
1.2 Solvents: Water ;  overnight, rt
Referência
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation
Yang, Wei; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11151-11164

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
3.1 Solvents: Octane
Referência
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Método de produção 6

Condições de reacção
Referência
Product class 1: pyrazoles
Stanovnik, B.; et al, Science of Synthesis, 2002, 12, 15-225

Método de produção 7

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
Referência
A new efficient synthesis of pyrazoles from hydrazonoyl halides and β-oxo-phosphonates
Sun, Aixue; et al, Tetrahedron Letters, 2014, 55(4), 889-892

Método de produção 8

Condições de reacção
1.1 Solvents: Octane
Referência
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Método de produção 9

Condições de reacção
1.1 Solvents: Toluene ;  3.5 h, reflux
Referência
Preparation of 2,6-bis(l-menthopyrazol-3-yl)pyridines and their catalytic activity for asymmetric Diels-Alder reaction
Kashima, Choji; et al, Journal of Heterocyclic Chemistry, 2003, 40(5), 773-782

Método de produção 10

Condições de reacção
1.1 Solvents: Ethanol ;  2 h, reflux
Referência
Design, synthesis, and biological evaluation of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives as cholesteryl ester transfer inhibitors
Wang, Xinran; et al, Molecules, 2017, 22(11), 1925/1-1925/16

Método de produção 11

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
2.1 Solvents: Octane
Referência
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  -5 °C; < 5 °C
1.2 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  4 h, -5 °C
1.3 Reagents: Water ;  overnight
2.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
2.2 Solvents: Water ;  overnight, rt
Referência
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation
Yang, Wei; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11151-11164

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C
1.2 1 h, -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Chloroform-d ;  2 h, 100 °C
Referência
Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds
Persson, Tobias; et al, Organic Letters, 2006, 8(15), 3219-3222

Método de produção 14

Condições de reacção
1.1 Solvents: Ethanol ;  1 h, reflux
Referência
Functionalized 4-Aminoquinolines by Rearrangement of Pyrazole N-Heterocyclic Carbenes
Schmidt, Andreas; et al, Angewandte Chemie, 2010, 49(15), 2790-2793

Método de produção 15

Condições de reacção
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
Referência
Hydroxamic acid-based histone deacetylase (HDAC) inhibitors bearing a pyrazole scaffold and a cinnamoyl linker
Zagni, Chiara; et al, International Journal of Molecular Sciences, 2019, 20(4),

Método de produção 16

Condições de reacção
1.1 Solvents: Ethanol ;  3 h, reflux
Referência
New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine
Schmidt, Andreas; et al, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Método de produção 17

Condições de reacção
Referência
Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure
Martins, Marcos A. P.; et al, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium Solvents: Ethanol ;  cooled; 4 h, < 10 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 3, cooled
2.1 Solvents: Acetic acid ;  cooled; 24 h, reflux
2.2 -
Referência
Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains
Cascioferro, Stella; et al, European Journal of Medicinal Chemistry, 2016, 123, 58-68

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81153-64-2)Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Número da Ordem:A864594
Estado das existências:in Stock
Quantidade:5g/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:47
Preço ($):844.0/241.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81153-64-2)Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
A864594
Pureza:99%/99%
Quantidade:5g/1g
Preço ($):844.0/241.0
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